- Preparation of antibody drug conjugates with NAMPT inhibitors for use in treatment of cancer, World Intellectual Property Organization, , ,
Cas no 956388-05-9 (1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole)

956388-05-9 structure
Nome del prodotto:1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Numero CAS:956388-05-9
MF:C18H25BN2O3
MW:328.213704824448
MDL:MFCD18207194
CID:835509
PubChem ID:59592912
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole
- 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- 1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole
- 1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- 1-(Tetrahydro-pyran-2-yl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole
- (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid pinacol ester
- 1-(TETRAHYDRO-2H-PYRAN-2-YL)-1H-INDAZOLE-4-BORONIC ACID PINACOL ESTER
- 1-(Tetrah
- 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (ACI)
- 1-(Oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
- P12225
- BCP14227
- 1-(Oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- MFCD18207194
- SCHEMBL138511
- AS-51252
- C18H25BN2O3
- CS-M0441
- 1-Tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
- NWAGHQGLQLEDIZ-UHFFFAOYSA-N
- DTXSID00732450
- DB-345430
- PB13787
- 1-(Tetrahydro-2H-pyran-2-yl)indazole-4-boronic Acid Pinacol Ester
- SY096928
- AKOS016002312
- 956388-05-9
-
- MDL: MFCD18207194
- Inchi: 1S/C18H25BN2O3/c1-17(2)18(3,4)24-19(23-17)14-8-7-9-15-13(14)12-20-21(15)16-10-5-6-11-22-16/h7-9,12,16H,5-6,10-11H2,1-4H3
- Chiave InChI: NWAGHQGLQLEDIZ-UHFFFAOYSA-N
- Sorrisi: N1N(C2CCCCO2)C2C(=C(B3OC(C)(C)C(C)(C)O3)C=CC=2)C=1
Proprietà calcolate
- Massa esatta: 328.1958228g/mol
- Massa monoisotopica: 328.1958228g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 24
- Conta legami ruotabili: 2
- Complessità: 457
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 45.5
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-M0441-1g |
1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
956388-05-9 | 1g |
$427.0 | 2022-04-26 | ||
abcr | AB458555-250mg |
(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid pinacol ester, 95%; . |
956388-05-9 | 95% | 250mg |
€146.80 | 2025-02-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01070893-250mg |
1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole |
956388-05-9 | 95% | 250mg |
¥329.0 | 2024-04-17 | |
Fluorochem | 221995-10g |
1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole |
956388-05-9 | 95% | 10g |
£2015.00 | 2022-02-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T47170-1g |
1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole |
956388-05-9 | 95% | 1g |
¥860.0 | 2023-09-06 | |
Ambeed | A1145094-100mg |
1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole |
956388-05-9 | 95% | 100mg |
$28.0 | 2025-02-25 | |
abcr | AB458555-1 g |
(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid pinacol ester, 95%; . |
956388-05-9 | 95% | 1g |
€293.50 | 2023-07-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120247-1G |
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
956388-05-9 | 97% | 1g |
¥ 897.00 | 2023-04-12 | |
Advanced ChemBlocks | L22517-250MG |
1-(Oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
956388-05-9 | 97% | 250MG |
$60 | 2023-09-15 | |
abcr | AB458555-5 g |
(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid pinacol ester, 95%; . |
956388-05-9 | 95% | 5g |
€867.10 | 2023-07-18 |
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 5 h, 110 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ; 16 h, rt → 130 °C
Riferimento
- Preparation of dioxino- and oxazin-[2,3-d]pyrimidine PI3K inhibitors for treatment of cancer and other PI3K-mediated disorders, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 3 h, 100 °C
Riferimento
- Pyrimidine analogs and derivatives as inhibitors of receptor interacting protein kinase 1 (RIPK1) for the treatment of disease, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ; 16 h, rt → 130 °C
Riferimento
- Preparation of purine derivatives with PI3K inhibitory activity and methods of use thereof, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; rt → 80 °C; 2 - 3 h, 80 °C; 80 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Preparation of 4-(morpholino)thienopyrimidines and 4-(morpholino)furopyrimidines as phosphoinositide 3-kinase inhibitors and their pharmaceutical compositions, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Preparation of imidazopyridines and related derivatives as MeTTL3 inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
Riferimento
- Process for making thienopyrimidine compounds, United States, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ; rt → 130 °C; 16 h, 130 °C; 130 °C → 25 °C
Riferimento
- Pyrazolo[3,4-d]pyrimidine derivatives as PI3K inhibitors useful in the treatment of cancer and preparation thereof, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
Riferimento
- Synthesis of the small-molecule PI3K inhibitor GDC-0941Zhongguo Xinyao Zazhi, 2013, 22(11), 1325-1329,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; rt; 3 h, reflux
Riferimento
- Protected indazole boronic acid pinacolyl esters: facile syntheses and studies of reactivities in Suzuki-Miyaura cross-coupling and hydroxydeboronation reactionsSynlett, 2009, (4), 615-619,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2.5 h, 100 °C
Riferimento
- Preparation of polyheterocyclic compounds as METTL3 inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 12 h, rt → 80 °C
Riferimento
- Preparation method and application of thieno[3,2-d]pyrimidine compound for preparing drug for treating and preventing proliferative disease and cancer, China, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: Triphenylphosphine , Palladium diacetate Solvents: 1,2-Dimethoxyethane ; overnight, 100 °C; 100 °C → rt
Riferimento
- Preparation of dihydropyrazinopyrazinone derivatives for use as mTOR protein kinase modulators, World Intellectual Property Organization, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Potassium acetate , Tricyclohexylphosphine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ; rt → 130 °C; 16 h, 130 °C; 130 °C → 25 °C
Riferimento
- Preparation of tricyclic N-heteroaryl compounds as PI3K inhibitors for treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Potassium acetate , Tricyclohexylphosphine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ; 16 h, rt → 130 °C; 130 °C → 25 °C
Riferimento
- Preparation of thiazolopyrimidine derivatives as phosphoinositide 3-kinase (PI3K) inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; overnight, 100 °C
Riferimento
- Quinazolines and azaquinazolines as dual inhibitors of RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/mTOR pathways and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ; 16 h, rt → 130 °C
Riferimento
- Process for the preparation of thienopyrimidines as PI3K inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Solvents: Ethyl acetate ; 10 min
1.2 Catalysts: Trifluoroacetic acid ; overnight
1.2 Catalysts: Trifluoroacetic acid ; overnight
Riferimento
- Preparation of triazine compounds as kinase inhibitors for treating PI3K/mTOR pathway related disorders, World Intellectual Property Organization, , ,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Triphenylphosphine , Tripotassium phosphate Catalysts: Palladium diacetate Solvents: 1,2-Dimethoxyethane ; overnight, 100 °C; 100 °C → rt
Riferimento
- Preparation of pyrazino[2,3-b]pyrazinone compounds as mTOR kinase inhibitors for oncology indications and diseases associated with the mTOR/PI3K/AKT pathway, World Intellectual Property Organization, , ,
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 12 h, rt → 80 °C
Riferimento
- Design, synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives containing aroyl hydrazone or aryl hydrazide moieties for PI3K and mTOR dual inhibitionBioorganic Chemistry, 2020, 104,,
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Raw materials
- 3,4-Dihydro-2H-pyran
- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazole
- 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- 2H-Indazole, 4-chloro-2-(tetrahydro-2H-pyran-2-yl)-
- 4-bromo-1-(oxan-2-yl)-1H-indazole
- 1H-Indazole, 4-chloro-1-(tetrahydro-2H-pyran-2-yl)-, (-)-
- Bis(pinacolato)diborane
- (+)-4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Preparation Products
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Letteratura correlata
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:956388-05-9)1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Purezza:99%
Quantità:5g
Prezzo ($):346.0